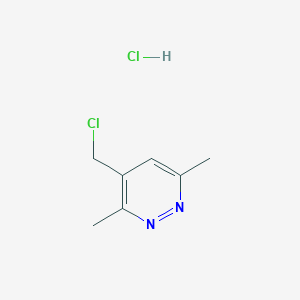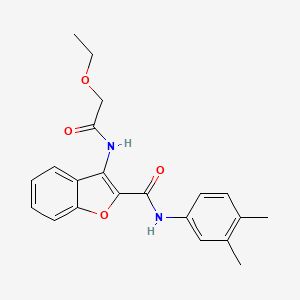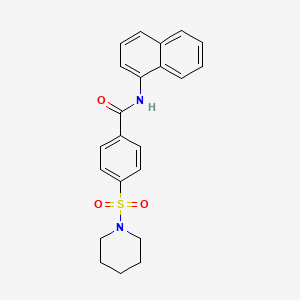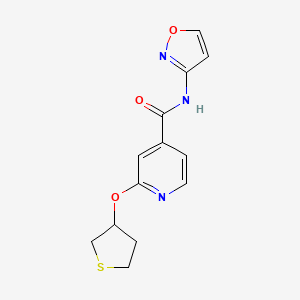![molecular formula C19H14Cl2N2O4S B2865956 2-(2,4-二氯苯氧基)-N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]乙酰胺 CAS No. 888410-84-2](/img/structure/B2865956.png)
2-(2,4-二氯苯氧基)-N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and is a key ingredient in many lawn care and agricultural products . The compound also contains a 1,4-benzodioxin-6-yl and a 1,3-thiazol-2-yl group, which are common structures in organic chemistry and can have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2,4-dichlorophenoxy, 1,4-benzodioxin-6-yl, and 1,3-thiazol-2-yl groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the 2,4-dichlorophenoxy group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the aromatic rings and the polar groups might affect its solubility in different solvents, its melting and boiling points, and its spectral properties .科学研究应用
Controlled Release of Herbicides
This compound is used in the development of nanocarrier-based formulations for herbicides. These formulations can significantly improve the efficiency of herbicide use and reduce off-target effects. For instance, herbicide-intercalated Zn–Al hydrotalcites have been fabricated to control the release rates of herbicides, thereby reducing volatilization and leaching risks .
Adsorption and Removal of Herbicides
Another application involves the adsorption of herbicides from aqueous solutions. Research has shown that electrochemically generated aluminum hydroxides can effectively adsorb herbicides like 2-(2,4-dichlorophenoxy)propanoic acid, which is structurally similar to the compound , from water, offering an alternative to chemical dosing .
Herbicide Degradation
The compound is also relevant in the degradation of herbicides . Studies have evaluated the electro-catalytic degradation of herbicides using various anode electrodes. This process is crucial for treating wastewater containing resistant pollutants, such as phenoxy group herbicides .
Reductive Dechlorination
In the field of environmental remediation , the compound can be used for the reductive dechlorination of chlorinated organic compounds (COCs). This process involves the removal of chlorine atoms from the molecular structure, which is a key step in detoxifying harmful environmental pollutants .
Agricultural Soil Management
The controlled release formulations mentioned earlier can be applied to agricultural soil management . By retarding the leaching of herbicides through the soil, these formulations help maintain soil health and prevent contamination of groundwater .
Pesticide Formulation Optimization
Lastly, the compound plays a role in pesticide formulation optimization . By reducing the volatility and leaching of pesticides, researchers can create more effective and environmentally friendly pesticide formulations .
未来方向
Future research on this compound could involve the synthesis and characterization of the compound, the investigation of its physical and chemical properties, and the evaluation of its biological activity and potential applications. This could include studies on its mechanism of action, its potential uses as a herbicide or other agricultural chemical, and its environmental impact .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c20-12-2-4-15(13(21)8-12)27-9-18(24)23-19-22-14(10-28-19)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8,10H,5-6,9H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSOKLYGQCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)
![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)



![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)



![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
azanide](/img/structure/B2865895.png)